molecular formula C11H18O4 B1499429 2-Allyloxyethoxyethyl methacrylate

2-Allyloxyethoxyethyl methacrylate

Cat. No.: B1499429
M. Wt: 214.26 g/mol
InChI Key: GQNCFVPJZVPADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyloxyethoxyethyl methacrylate is a methacrylate monomer characterized by an allyloxyethoxy substituent. Its structure comprises a methacrylate backbone with a pendant allyloxyethoxy group (–CH₂CH₂OCH₂CH₂CH₂CH₂–), combining both allyl and ethoxy functionalities. Applications likely include polymer coatings, adhesives, or biomedical systems where tunable hydrophobicity and crosslinking capabilities are advantageous.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-(2-prop-2-enoxyethoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H18O4/c1-4-5-13-6-7-14-8-9-15-11(12)10(2)3/h4H,1-2,5-9H2,3H3

InChI Key

GQNCFVPJZVPADU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCCOCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-allyloxyethoxyethyl methacrylate with similar compounds:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Allyloxyethoxyethyl MA Allyloxyethoxy C₁₀H₁₆O₄ ~200 (estimated) Methacrylate, allyl, ethoxy
2-Ethoxyethyl MA Ethoxy C₈H₁₄O₃ 158.20 Methacrylate, ethoxy
2-Hydroxyethyl MA (HEMA) Hydroxyethyl C₆H₁₀O₃ 130.14 Methacrylate, hydroxyl
Allyl MA Allyl C₇H₁₀O₂ 126.15 Methacrylate, allyl
Ethyl MA (EMA) Ethyl C₆H₁₀O₂ 114.14 Methacrylate, ethyl

Key Observations:

  • Substituent Influence : The allyloxyethoxy group in 2-allyloxyethoxyethyl MA introduces steric bulk and dual functionality (allyl for crosslinking, ethoxy for solubility). This contrasts with simpler substituents like ethyl (EMA) or hydroxyl (HEMA), which primarily affect hydrophilicity .

Reactivity and Copolymerization Behavior

Methacrylates exhibit varying reactivity ratios during copolymerization, influenced by substituents:

  • EMA and 4-Acetylphenyl MA : In copolymers with ethyl methacrylate (EMA), higher content of 4-acetylphenyl methacrylate (APMA) increases thermal stability (Tg from 45°C to 85°C) due to rigid aromatic groups .
  • HEMA and CQMA : Copolymers of HEMA and 2-chloroquinyl methacrylate (CQMA) show pH-dependent drug release, with CQMA improving solubility and controlled release kinetics .
  • 2-Allyloxyethoxyethyl MA : While specific reactivity data is unavailable, the allyl group may enable post-polymerization modifications (e.g., thiol-ene click chemistry), similar to allyl methacrylate’s crosslinking behavior .

Toxicity and Metabolic Pathways

  • 2-Ethoxyethyl MA and 2-Methoxyethyl MA: These metabolize into methacrylic acid and 2-ethoxyethanol or 2-methoxyethanol, which are associated with reproductive toxicity. Structural similarity suggests 2-allyloxyethoxyethyl MA may follow analogous metabolic pathways .
  • HEMA : Low cytotoxicity in biomedical applications, as seen in CQMA-co-HEMA systems (<10% cell viability impact) .

Research Findings and Data Gaps

  • Thermal Stability : Ethoxy and acetylphenyl substituents improve thermal stability in copolymers. The allyloxyethoxy group may offer similar benefits, but experimental data is needed .
  • Drug Release : CQMA-co-HEMA systems achieve pH-controlled release (2.4 wt% in gastric vs. 6.69 wt% in intestinal conditions). Allyloxyethoxyethyl MA could mimic this if its ethoxy chain modulates hydrophilicity .

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